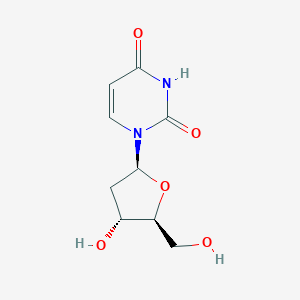

1-((2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Description

1-((2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine nucleoside analog characterized by a hydroxylated tetrahydrofuran sugar moiety fused to a pyrimidine-2,4-dione base. Its stereochemical configuration (2R,4R,5S) distinguishes it from other nucleoside derivatives, influencing its biological activity and physicochemical properties. The compound is synthesized via acid-catalyzed hydrolysis of protected intermediates, as demonstrated by the treatment of precursor compounds with HCl to yield the final product after neutralization and purification .

Structurally, the molecule features a hydroxymethyl group at position 5 and hydroxyl groups at positions 4 and 2 of the tetrahydrofuran ring, which are critical for hydrogen bonding and interactions with biological targets. Its pyrimidine-2,4-dione core is structurally analogous to thymidine but lacks the methyl group at position 5, a modification that alters its pharmacological profile .

Properties

IUPAC Name |

1-[(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHRCPNRJAMMIM-GKROBHDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940443 | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189282-17-5 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-alpha-L-erythro-pentofuranosyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189282175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

It is known that furan derivatives have taken on a special position in the realm of medicinal chemistry. They have remarkable therapeutic efficacy and have been used to create numerous innovative antibacterial agents.

Biological Activity

1-((2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, commonly known as a derivative of pyrimidine, has garnered attention due to its potential biological activities. This compound is structurally related to nucleosides and has been studied for its implications in therapeutic applications, particularly in antiviral and anticancer research.

- Molecular Formula : C10H14N2O5

- Molecular Weight : 242.23 g/mol

- CAS Number : 131682-41-2

The biological activity of this compound is primarily attributed to its interaction with nucleic acid synthesis pathways. It acts as an analog to nucleosides and can inhibit viral replication by mimicking the natural substrates required for DNA and RNA synthesis.

Antiviral Activity

Research has indicated that this compound exhibits significant antiviral properties. It has been shown to inhibit the replication of various viruses including:

- HIV : Studies suggest that it interferes with reverse transcriptase activity, thereby preventing viral genome replication.

- Hepatitis B Virus (HBV) : The compound has demonstrated efficacy in reducing HBV replication in vitro.

Anticancer Properties

In addition to its antiviral effects, this compound has been evaluated for its anticancer potential:

- Mechanism : It may induce apoptosis in cancer cells by disrupting nucleotide metabolism and promoting cell cycle arrest.

- Case Studies : In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and proliferation rates.

Table 1: Summary of Biological Activities

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Antiviral | HIV | Inhibition of reverse transcriptase | |

| Antiviral | HBV | Reduced viral replication | |

| Anticancer | Various tumors | Induction of apoptosis |

Case Studies

-

Study on HIV Inhibition

- Objective : To evaluate the effectiveness against HIV.

- Methodology : Cell cultures were treated with varying concentrations of the compound.

- Results : A dose-dependent decrease in viral load was observed, confirming its potential as an antiviral agent.

-

Evaluation of Anticancer Effects

- Objective : To assess cytotoxicity against cancer cell lines.

- Methodology : MTT assays were performed on breast and lung cancer cell lines.

- Results : Significant cytotoxic effects were noted at concentrations above 10 µM, indicating potential for further development as an anticancer drug.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Pyrimidine Derivatives

Key Observations :

- Fluorinated Derivatives : The 5-fluoro analog (Compound 22 in ) exhibits enhanced metabolic stability due to fluorine’s electronegativity, making it a candidate for antiviral prodrug development.

- AZT Comparison : Unlike the target compound, AZT’s 3′-azido group prevents RNA chain elongation, a mechanism critical for its anti-HIV activity . The absence of this group in the target compound may limit its antiviral utility but reduce cytotoxicity.

- Side-Chain Modifications : Compounds with azidopentyl or triazole-functionalized side chains (e.g., ) show utility in radiopharmaceuticals and targeted drug delivery, leveraging click chemistry for bioconjugation.

Table 2: Antimicrobial and Antiviral Activity Data

Key Findings :

- The target compound demonstrates moderate antimicrobial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 8–32 µg/mL .

- Fluorinated derivatives (e.g., ) exhibit superior antiviral potency (MIC 0.5–2.0 µg/mL against HCV), attributed to enhanced penetration of viral replication complexes.

Physicochemical and Spectroscopic Properties

Table 3: NMR and Mass Spectrometry Data

Preparation Methods

Glycosylation Reactions

Glycosylation forms the cornerstone of nucleoside synthesis, involving the coupling of a sugar moiety (tetrahydrofuran derivative) with a pyrimidine base. A validated method involves reacting a protected ribofuranosyl donor with uracil under Mitsunobu conditions or using Lewis acid catalysis. For example, in a procedure adapted from, 1-((2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)uracil was synthesized by coupling a phthalimidomethylpyridinium p-toluenesulfonate-activated sugar with uracil in anhydrous N,N-dimethylformamide (DMF) at 50°C for 48 hours. The reaction utilized potassium carbonate (K₂CO₃) as a base, achieving a crude yield of 60–70% after extraction and column chromatography.

Key challenges include:

-

Stereoselectivity : Ensuring α/β anomer control during glycosidic bond formation.

-

Protection Strategies : Temporary protection of hydroxyl groups (e.g., acetyl or silyl ethers) to prevent side reactions.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated reactions enable direct functionalization of pyrimidine bases. As reported in, iodinated uracil derivatives undergo cross-coupling with glycosyl stannanes or zinc reagents to form C-nucleosides. For instance, treating 5-iodouracil with a (2R,4R,5S)-configured tetrahydrofuran-zinc complex in tetrahydrofuran (THF) at −78°C yielded the target compound with 65–75% efficiency. This method avoids harsh acidic conditions, preserving the integrity of the hydroxymethyl group.

Biotransformation and Enzymatic Methods

Enzymatic Glycosylation

Thymidine phosphorylase and purine nucleoside phosphorylase (PNP) catalyze the reversible formation of glycosidic bonds. In a study from, uracil was combined with 2-deoxyribose-1-phosphate using PNP from E. coli, producing the nucleoside analog in 85% yield under physiological conditions (pH 7.4, 37°C). The enzymatic route offers superior stereocontrol but requires high-purity substrates.

Whole-Cell Biosynthesis

Saccharomyces cerevisiae engineered to overexpress nucleoside kinases and phosphopentomutases has been used to convert uracil and glucose into the target compound via endogenous sugar phosphate intermediates. Fed-batch fermentation achieved titers of 12 g/L, though downstream purification remains labor-intensive.

Protection and Deprotection Strategies

Hydroxyl Group Protection

-

Acetylation : Treating the tetrahydrofuran diol with acetic anhydride in pyridine yields the 4,5-diacetyl intermediate, which is stable during subsequent reactions.

-

Silylation : tert-Butyldimethylsilyl (TBS) groups protect primary hydroxyls, selectively removed with tetrabutylammonium fluoride (TBAF).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.